molecular formula C8H8Br2OS B13691123 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone CAS No. 122654-18-6

2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone

Cat. No.: B13691123
CAS No.: 122654-18-6
M. Wt: 312.02 g/mol
InChI Key: RWZLIGDLAGZFPQ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms and a thienyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone typically involves the bromination of 1-(2,5-dimethyl-3-thienyl)ethanone. The reaction is carried out using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous brominating agents.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new bonds. Additionally, the carbonyl group can participate in various redox reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-thiophenecarboxaldehyde
  • 2,5-Dimethylthiophene
  • 2-Bromo-1-(2,5-dimethyl-3-thienyl)ethanone

Uniqueness

2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

122654-18-6

Molecular Formula

C8H8Br2OS

Molecular Weight

312.02 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-dimethylthiophen-3-yl)ethanone

InChI

InChI=1S/C8H8Br2OS/c1-4-3-6(5(2)12-4)7(11)8(9)10/h3,8H,1-2H3

InChI Key

RWZLIGDLAGZFPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C(Br)Br

Origin of Product

United States

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